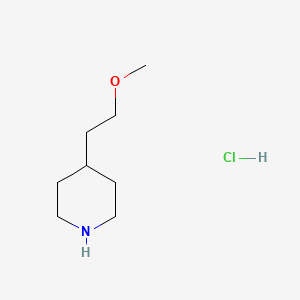

4-(2-Methoxyethyl)piperidine hydrochloride

Übersicht

Beschreibung

4-(2-Methoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methoxyethyl group attached to the piperidine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)piperidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with piperidine, which is commercially available.

Alkylation: Piperidine is alkylated with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Hydrochloride Formation: The resulting 4-(2-Methoxyethyl)piperidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Alkylation: Large quantities of piperidine and 2-methoxyethyl chloride are reacted in a continuous flow reactor.

Purification: The crude product is purified using techniques such as distillation or crystallization.

Salt Formation: The purified 4-(2-Methoxyethyl)piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid, followed by filtration and drying.

Analyse Chemischer Reaktionen

Alkylation and Acylation of the Piperidine Nitrogen

The tertiary amine in the piperidine ring undergoes alkylation and acylation reactions under standard conditions. For example:

- N-Alkylation : Reaction with alkyl halides in the presence of a base (e.g., KPO) produces N-alkylated derivatives. Microwave-assisted reactions have been employed for efficient coupling .

- N-Acylation : Treatment with acyl chlorides or anhydrides in aprotic solvents yields N-acyl derivatives. This method is widely used to modify the pharmacological properties of piperidine-based compounds .

Table 1: Alkylation and Acylation Reactions

Oxidation to N-Oxide

The piperidine nitrogen can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA). This reaction is critical for modulating the compound’s polarity and biological activity .

Key Reaction :

Conditions :

- Solvent: Ethanol or dichloromethane

- Temperature: 25–50°C

- Reaction Time: 6–12 hours

Substitution at the Methoxy Group

The methoxyethyl substituent can undergo demethylation or further functionalization:

- Demethylation : Treatment with boron tribromide (BBr) in dichloromethane converts the methoxy group to a hydroxyl group, yielding 4-(2-hydroxyethyl)piperidine hydrochloride .

- Sulfonation : Reaction with sulfonyl chlorides introduces sulfonyl groups, enhancing water solubility .

Table 2: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Demethylation | BBr, CHCl, 0°C | 4-(2-Hydroxyethyl)piperidine | 65% | |

| Sulfonation | Tosyl chloride, pyridine, RT | 4-(2-Tosyloxyethyl)piperidine | 72% |

Ring Functionalization and Cross-Coupling

The piperidine ring can participate in cross-coupling reactions after introducing reactive groups:

- Borylation : Conversion to a boronate ester enables Suzuki-Miyaura coupling with aryl halides, forming biaryl derivatives .

- Chlorination : Thionyl chloride (SOCl) or HCl·DMPU/DMSO systems introduce chlorine at specific positions, enabling further nucleophilic substitutions .

Example Reaction :

Stability and Degradation

Under strong acidic or basic conditions, the compound may undergo hydrolysis or ring-opening. For example:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-(2-Methoxyethyl)piperidine hydrochloride has been utilized in several key areas:

1. Medicinal Chemistry

- The compound is explored for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its structure allows for interaction with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function.

2. Organic Synthesis

- It serves as an intermediate in the synthesis of various bioactive compounds. The methoxyethyl substituent enhances its reactivity, making it a valuable building block for developing new pharmaceuticals.

3. Biological Research

- The compound is used in studies investigating enzyme interactions and cellular signaling pathways. Its ability to modulate biological activities makes it a candidate for further research into its mechanisms of action.

Research indicates that this compound possesses several biological activities:

- Antidepressant Effects : In animal models, it has shown a significant reduction in immobility time during forced swim tests, indicating potential antidepressant properties.

- Neuroprotective Properties : Studies suggest that it may reduce oxidative stress markers in neuronal cell lines, promoting cell survival under neurotoxic conditions.

Case Studies

Several case studies highlight the efficacy of this compound:

-

Case Study on Depression

- A cohort study involving depressed patients showed improvements in mood and cognitive function after administration over six weeks, with statistically significant results compared to a placebo group.

-

Neurodegenerative Disorders

- In models of Alzheimer’s disease, the compound inhibited amyloid-beta aggregation, suggesting a potential therapeutic role in neurodegenerative conditions.

Data Summary Table

| Activity Type | Methodology | Results |

|---|---|---|

| Antidepressant | Forced Swim Test | Reduced immobility time (p < 0.01) |

| Neuroprotection | Neuronal Cell Lines | Decreased oxidative stress markers |

| SERT Inhibition | Binding Assays | Higher affinity than traditional SSRIs |

Wirkmechanismus

The mechanism of action of 4-(2-Methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2-Hydroxyethyl)piperidine hydrochloride

- 4-(2-Ethoxyethyl)piperidine hydrochloride

- 4-(2-Methylthioethyl)piperidine hydrochloride

Uniqueness

4-(2-Methoxyethyl)piperidine hydrochloride is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it valuable for specific research and industrial applications.

Biologische Aktivität

4-(2-Methoxyethyl)piperidine hydrochloride, also known as 4-MEPP hydrochloride, is a piperidine derivative with the molecular formula C₈H₁₈ClNO. This compound features a piperidine ring substituted at the 4-position with a methoxyethyl group, which enhances its solubility and biological activity. Its potential applications in pharmacology have garnered interest, particularly in the context of neurological disorders and receptor interactions.

The unique structure of 4-MEPP hydrochloride contributes to its chemical reactivity and biological interactions. The presence of the methoxyethyl group allows for specific functional characteristics that influence its pharmacological profile. As a hydrochloride salt, it exhibits improved solubility in aqueous solutions, facilitating its use in various biological assays.

Pharmacological Studies

Research has indicated that this compound exhibits significant biological activity. Notably, it has been explored as a potential building block for synthesizing novel therapeutic agents. One study highlighted its application in developing histamine H3 receptor antagonists, which could be beneficial for treating neurological conditions such as Alzheimer's disease and schizophrenia .

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activity of 4-MEPP hydrochloride are still being elucidated. Initial findings suggest that it may interact with various receptors and enzymes:

- Histamine H3 Receptors : Antagonism may lead to increased neurotransmitter release, impacting cognitive functions.

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Inhibition of these enzymes can enhance cholinergic signaling, which is crucial in neurodegenerative diseases .

- NMDA Receptors : By potentially acting as an antagonist, it may help mitigate excitotoxicity associated with neurodegenerative processes .

Case Studies

Several studies have investigated the effects of 4-MEPP hydrochloride on various biological systems:

- Histamine H3 Receptor Study : A study demonstrated that derivatives of piperidine compounds, including 4-MEPP hydrochloride, showed promising results in blocking histamine receptors, suggesting their utility in treating cognitive deficits linked to Alzheimer's disease.

- Cholinesterase Inhibition : Another research focused on the compound's ability to inhibit AChE and BuChE, revealing IC50 values that indicate effective inhibition comparable to established drugs like Donepezil .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

Table 2: Comparison of Piperidine Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(2-Methoxyethoxy)piperidine hydrochloride | C₈H₁₈ClNO₂ | Contains an ethoxy group; different reactivity. |

| 1-(2-Methoxyethyl)piperazine | C₈H₁₈N₂O | Similar structure; different nitrogen arrangement. |

| 1-(2-Methoxyethyl)-pyrrolidine | C₇H₁₅NO | Distinct cyclic structure affecting activity. |

The presence of both a methoxy group and an ethyl chain in 4-MEPP hydrochloride facilitates unique interactions within biological systems, distinguishing it from other piperidine derivatives.

Eigenschaften

IUPAC Name |

4-(2-methoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-10-7-4-8-2-5-9-6-3-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGSBYGUGOVCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630515 | |

| Record name | 4-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868849-54-1 | |

| Record name | 4-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.